3,4-Dicaffeoylquinic acid
Overview
Description
3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester formed from quinic acid and two molecules of caffeic acid. This compound is found in various plants, including Gynura divaricata and Laggera alata, and is known for its potent antioxidant properties . It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bond. The process may include steps such as protection and deprotection of functional groups to achieve the final product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are rich in this compound, and extraction methods include solvent extraction, followed by purification techniques such as chromatography . The complexity of the compound’s structure makes chemical synthesis challenging and costly, thus extraction from natural sources is preferred.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
3,4-Dicaffeoylquinic acid has a wide range of scientific research applications:
Medicine: It has shown potential in the treatment of various diseases, including diabetes, cancer, and viral infections.
Industry: The compound is used in the development of natural antioxidants for food and cosmetic industries.
Mechanism of Action
3,4-Dicaffeoylquinic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.
Anti-viral Activity: It inhibits viral replication by interfering with viral enzymes and blocking viral entry into host cells.
Anti-cancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cell cycle regulatory proteins and pro-apoptotic factors.
Comparison with Similar Compounds
- 1,3-Dicaffeoylquinic acid
- 1,4-Dicaffeoylquinic acid
- 1,5-Dicaffeoylquinic acid
- 3,4-Dicaffeoylquinic acid
- 3,5-Dicaffeoylquinic acid
Uniqueness: Among these, this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activities. It has shown superior inhibitory effects on amyloid-beta aggregation, making it a promising candidate for Alzheimer’s disease research . Additionally, its potent antioxidant and anti-inflammatory properties set it apart from other similar compounds .
Properties
IUPAC Name |
(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89886-30-6, 57378-72-0 | |
Record name | 3,4-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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